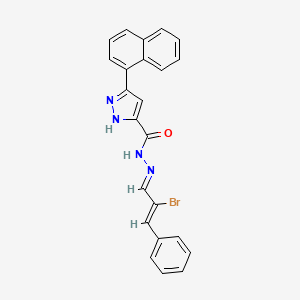

![molecular formula C17H23N3O B5541305 1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)

1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds often involves the cyclocondensation of various CH acids with aldehydes in the presence of amines, leading to isobutyl-substituted derivatives. These methodologies can be adapted to synthesize the target compound, highlighting the versatility and reactivity of the isobutyl and morpholine groups in facilitating complex cyclizations and heterocycle formations (Dyachenko, 2005).

Molecular Structure Analysis

Molecular structure determinations, often achieved through X-ray crystallography, provide insights into the stereochemistry and spatial arrangement of the molecule's framework. While specific data on the target molecule may not be directly available, related compounds demonstrate the ability to crystallize in various space groups, with detailed bond lengths and angles that could inform the structural analysis of 1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Cross-recyclization reactions involving aryl and morpholino groups have been explored, showcasing the compound's reactivity towards forming substituted pyrindine and tetrahydroquinoline derivatives. Such reactions are crucial for modifying the chemical structure and introducing functional groups that enhance the molecule's properties (Dyachenko & Dyachenko, 2007).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of heterocyclic compounds using components similar to "1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile." For instance, Dyachenko and colleagues (2005) demonstrated the cyclocondensation of isovaleric aldehyde with various CH acids in the presence of amines, yielding isobutyl-substituted 4H-pyrans, 1,3-cyclohexadiene, and pyridine-2(1H)-thiones, showcasing the potential for creating structurally diverse heterocycles Dyachenko, 2005.

Novel Synthesis Techniques

Yehia, Polborn, and Müller (2002) described a one-pot, four-component process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry Yehia et al., 2002. This approach emphasizes the role of pyridine cores in the synthesis of natural products and pharmaceuticals.

Functionalization and Reactivity

El-Dean, Radwan, and Zaki (2010) reported on the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to various derivatives, demonstrating the compound's utility as a precursor for synthesizing a variety of fused heterocyclic compounds El-Dean et al., 2010.

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-methylpropyl)-3-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-12(2)10-16-14-5-3-4-13(14)15(11-18)17(19-16)20-6-8-21-9-7-20/h12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQPDHJLWOVRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(C2=C1CCC2)C#N)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)

![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)